molecular formula C6H4BrF3N2 B6601813 6-bromo-5-(trifluoromethyl)pyridin-2-amine CAS No. 1805454-19-6

6-bromo-5-(trifluoromethyl)pyridin-2-amine

Cat. No. B6601813
CAS RN: 1805454-19-6
M. Wt: 241.01 g/mol
InChI Key: GMPPUWGOVPVSOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-5-(trifluoromethyl)pyridin-2-amine, also known as 6-Bromo-5-TFMP, is a heterocyclic compound with a wide range of applications in scientific research. It is a versatile reagent used in organic synthesis and in the preparation of a variety of compounds. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments are discussed in detail in Additionally, future directions for research are explored.

Mechanism of Action

The mechanism of action of 6-bromo-5-(trifluoromethyl)pyridin-2-amineMP is not yet fully understood. However, it is believed to be involved in a variety of biochemical and physiological processes. In particular, it has been shown to be involved in the regulation of gene expression and in the modulation of enzyme activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-bromo-5-(trifluoromethyl)pyridin-2-amineMP are not yet fully understood. However, it has been shown to have anti-inflammatory and anti-tumor effects in animal models. Additionally, it has been shown to modulate the activity of several enzymes, including cytochrome P450, cyclooxygenase, and lipoxygenase.

Advantages and Limitations for Lab Experiments

The major advantage of using 6-bromo-5-(trifluoromethyl)pyridin-2-amineMP in laboratory experiments is its versatility. It can be used in a variety of reactions and for the preparation of a wide range of compounds. Additionally, it is relatively inexpensive and easy to handle. The major limitation is its toxicity. 6-bromo-5-(trifluoromethyl)pyridin-2-amineMP is toxic and should be handled with caution.

Future Directions

Given its wide range of applications, there are several potential future directions for research involving 6-bromo-5-(trifluoromethyl)pyridin-2-amineMP. These include further studies on its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, research could focus on the development of new synthetic methods for the preparation of 6-bromo-5-(trifluoromethyl)pyridin-2-amineMP and its derivatives. Finally, research could focus on the development of more efficient and cost-effective methods for its production and use.

Synthesis Methods

6-bromo-5-(trifluoromethyl)pyridin-2-amineMP can be synthesized from commercially available starting materials, such as trifluoromethyl bromide (CF3Br) and pyridine. The synthesis involves a two-step process, where the first step is the reaction of trifluoromethyl bromide with pyridine to produce 6-bromo-2-trifluoromethylpyridine. The second step is the reaction of 6-bromo-2-trifluoromethylpyridine with ammonia to produce 6-bromo-5-(trifluoromethyl)pyridin-2-amine.

Scientific Research Applications

6-bromo-5-(trifluoromethyl)pyridin-2-amineMP is a versatile reagent used in organic synthesis and in the preparation of a variety of compounds. It is commonly used as a catalyst in organic reactions, such as Diels-Alder reactions, and as a reagent in the synthesis of heterocycles and other organic compounds. It is also used in the preparation of pharmaceuticals, agrochemicals, and other bioactive molecules.

properties

IUPAC Name

6-bromo-5-(trifluoromethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2/c7-5-3(6(8,9)10)1-2-4(11)12-5/h1-2H,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPPUWGOVPVSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(F)(F)F)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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